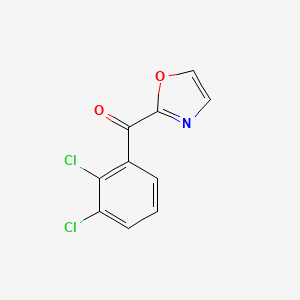

2-(2-Methoxybenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-Methoxybenzoyl)oxazole is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds that contain a benzene ring fused to an oxazole ring. The methoxy group attached to the benzene ring indicates the presence of an ether functional group, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(2-Methoxybenzoyl)oxazole, they do provide insights into the synthesis of related benzoxazole and benzothiazole derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure starting from 2-(pentafluorophenyl)benzazoles . Similarly, the synthesis of polyhydroxylated 2-phenylbenzothiazoles is achieved by demethylation of methoxylated precursors, with a key step being the Jacobson cyclization of methoxylated thiobenzanilides . These methods could potentially be adapted for the synthesis of 2-(2-Methoxybenzoyl)oxazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring. The electronic and steric influence of substituents like the methoxy group can significantly affect the molecular properties, as seen in the vibrational, electronic, and quantum chemical studies of 2-amino-4-methoxybenzothiazole . The molecular structure of 2-(2-Methoxybenzoyl)oxazole would similarly be influenced by its substituents, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, often influenced by their substituents. For example, the presence of a methoxy group can affect the reactivity of the compound in nucleophilic substitution reactions or in the formation of coordination complexes with metals . The chemical reactivity of 2-(2-Methoxybenzoyl)oxazole would need to be studied in the context of its specific functional groups and electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are determined by their molecular structure and substituents. For instance, the presence of electron-donating or withdrawing groups can affect the acidity, basicity, solubility, and fluorescence properties of the compound . The specific properties of 2-(2-Methoxybenzoyl)oxazole would depend on the nature of the methoxy substituent and the overall electronic configuration of the molecule.

Applications De Recherche Scientifique

Synthesis of Novel Compounds:

- 2-(2-Methoxybenzoyl)oxazole has been used as a precursor or intermediate in the synthesis of various novel compounds. For example, Nicolaides et al. (1989) demonstrated its use in the synthesis of fused pyridine and oxazole-polycyclic systems, important in the development of new chemical entities (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Cancer Research and Antiproliferative Agents:

- Research by He et al. (2020) explored the use of compounds including 2-(2-Methoxybenzoyl)oxazole derivatives in the development of antiproliferative agents targeting cancer cells. Such research is crucial for discovering new cancer therapies (He et al., 2020).

Development of Imaging Agents:

- Ito et al. (1993) investigated the use of oxazole rings, similar to 2-(2-Methoxybenzoyl)oxazole, in the development of new imaging systems. These systems can have applications in diagnostic imaging and material sciences (Ito, Ikeda, & Ichimura, 1993).

Biological Activity Studies:

- The compound has been involved in studies to determine biological activities, such as growth inhibitory properties against certain organisms. Beck and Smissman (1961) researched on analogs of benzoxazole, including 6-methoxybenzoxazolinone, for their biological activity (Beck & Smissman, 1961).

Chemical Synthesis and Characterization:

- Kumar et al. (2020) conducted synthesis and characterization of 2-substituted naphtho[1,2-d]oxazole derivatives, showing the versatility of oxazole compounds in synthetic chemistry (Kumar, Imam, Singh, & Singh, 2020).

Safety And Hazards

Like other chemical compounds, 2-(2-Methoxybenzoyl)oxazole can pose certain safety hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including flammability, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Orientations Futures

Given the wide range of biological activities associated with oxazoles, there is significant interest in synthesizing diverse oxazole derivatives, including 2-(2-Methoxybenzoyl)oxazole, for potential use in medicinal compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

Propriétés

IUPAC Name |

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKHOJDZEPDTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642065 |

Source

|

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxybenzoyl)oxazole | |

CAS RN |

898759-44-9 |

Source

|

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.